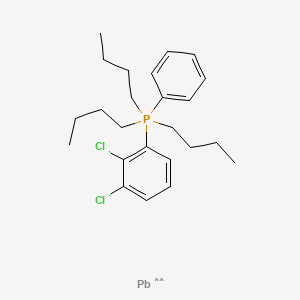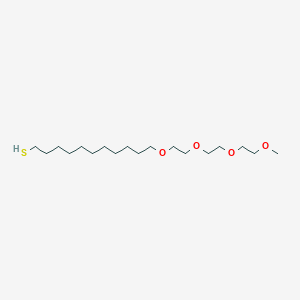
2,5,8,11-Tetraoxadocosane-22-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,8,11-Tetraoxadocosane-22-thiol is a chemical compound with the molecular formula C18H38O4S It is characterized by the presence of four oxygen atoms and a thiol group (-SH) attached to a long carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11-Tetraoxadocosane-22-thiol typically involves the reaction of a suitable precursor with thiol-containing reagents. One common method is the reaction of 2,5,8,11-Tetraoxadocosane with thiol reagents under mild conditions. The use of coupling reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) has been reported to facilitate the formation of thiol esters at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,5,8,11-Tetraoxadocosane-22-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.
Major Products
Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO3H).
Reduction: Thiols (R-SH).
Substitution: Alkylated or acylated thiol derivatives.
Aplicaciones Científicas De Investigación
2,5,8,11-Tetraoxadocosane-22-thiol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of thiol-based redox reactions and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2,5,8,11-Tetraoxadocosane-22-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, including redox signaling and enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
2,5,8,11-Tetraoxadodecane: Similar structure but lacks the thiol group.
Triethylene glycol dimethyl ether: Contains similar ether linkages but different functional groups.
Propiedades
Número CAS |
200880-89-3 |
|---|---|
Fórmula molecular |
C18H38O4S |
Peso molecular |
350.6 g/mol |
Nombre IUPAC |
11-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]undecane-1-thiol |
InChI |
InChI=1S/C18H38O4S/c1-19-12-13-21-16-17-22-15-14-20-11-9-7-5-3-2-4-6-8-10-18-23/h23H,2-18H2,1H3 |
Clave InChI |
KQLXCLJTWNATKC-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOCCCCCCCCCCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B12571118.png)
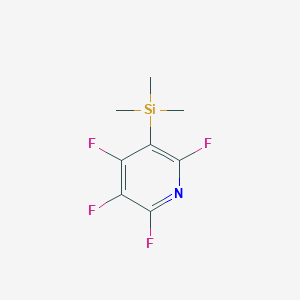
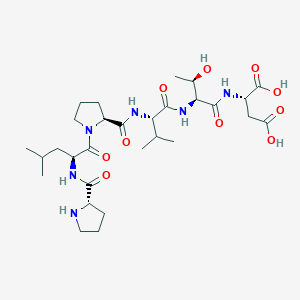
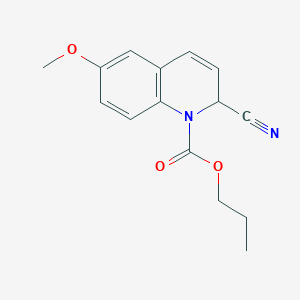
![5-(2-Chlorophenyl)-3-{[(methanesulfinyl)methyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B12571133.png)
![4-Benzo[1,3]dioxol-5-yl-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid butyl ester](/img/structure/B12571136.png)
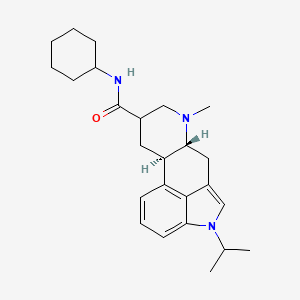
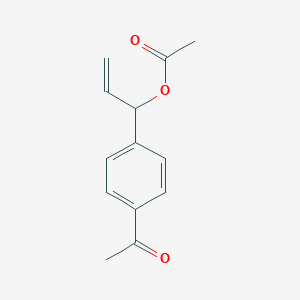
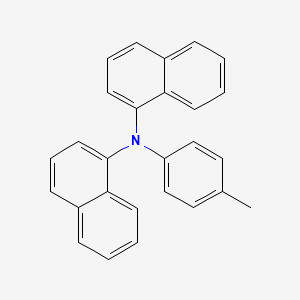
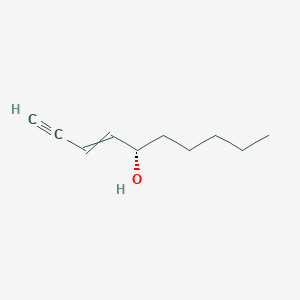
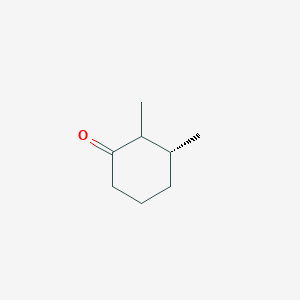
![Pentanal, 4,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4S)-](/img/structure/B12571169.png)
![6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B12571186.png)
